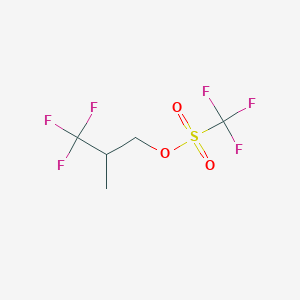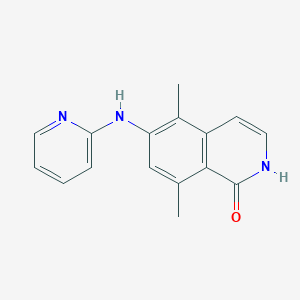
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine is an organic compound that features a unique combination of functional groups, including a benzylthio group, a dimethylamino group, and a trimethylsilyl group
Méthodes De Préparation
The synthesis of 1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine typically involves the reaction of benzylthiol with N,N-dimethyl-2-(trimethylsilyl)ethenamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzylthio group, yielding N,N-dimethyl-2-(trimethylsilyl)ethenamine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions, using reagents like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, nickel), and specific temperature and pressure settings to optimize reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: The compound can be used as a probe to study biological processes involving sulfur-containing compounds and silyl groups.
Industry: Utilized in the production of specialty chemicals, materials, and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine involves its interaction with specific molecular targets and pathways. The benzylthio group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The dimethylamino group can modulate the compound’s basicity and nucleophilicity, affecting its reactivity and binding affinity to biological macromolecules.
Comparaison Avec Des Composés Similaires
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethenamine can be compared with other similar compounds, such as:
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethane: Lacks the double bond, resulting in different reactivity and stability.
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)ethyne: Contains a triple bond, leading to distinct chemical properties and applications.
1-(Benzylthio)-N,N-dimethyl-2-(trimethylsilyl)propane: Features an additional carbon atom, altering its steric and electronic characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical and physical properties, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H23NSSi |
|---|---|
Poids moléculaire |
265.49 g/mol |
Nom IUPAC |
(E)-1-benzylsulfanyl-N,N-dimethyl-2-trimethylsilylethenamine |
InChI |
InChI=1S/C14H23NSSi/c1-15(2)14(12-17(3,4)5)16-11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3/b14-12+ |
Clé InChI |
JIXCCQHADFZSKL-WYMLVPIESA-N |
SMILES isomérique |
CN(C)/C(=C\[Si](C)(C)C)/SCC1=CC=CC=C1 |
SMILES canonique |
CN(C)C(=C[Si](C)(C)C)SCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)







![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11854561.png)

![5-Methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B11854566.png)



